4-ethyl-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-ethyl-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-2-19-6-7-20(15(22)14(19)21)16(23)18-11-17(24,12-5-9-26-10-12)13-4-3-8-25-13/h3-5,8-10,24H,2,6-7,11H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPPWQNYPMQFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethyl-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a piperazine ring and various functional groups such as furan, thiophene, and hydroxyl. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
The chemical formula for this compound is , with a molecular weight of 377.4 g/mol. Its structural features are pivotal in mediating its biological activities, particularly through interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₃O₅S |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 2034399-59-0 |
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress, which contributes to its antioxidant properties.
- Receptor Interaction : The heterocyclic rings facilitate π-π stacking interactions and hydrogen bonding with various receptors and enzymes, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Case Study: MCF-7 Breast Cancer Cells
In vitro studies demonstrated that the compound exhibits significant cytotoxicity against MCF-7 breast cancer cells. The IC50 values ranged from 5 µM to 10 µM, indicating potent activity compared to standard chemotherapeutics.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary tests indicated effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus.
Minimum Inhibitory Concentration (MIC) Results
The MIC values for the compound were found to be around 256 μg/mL for both bacterial strains, suggesting moderate antibacterial activity.
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| 4-ethyl-N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide | 8 µM | 512 μg/mL |
| 4-ethyl-N-[2-(thiophen-2-yl)-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide | 12 µM | 256 μg/mL |
This table illustrates that the presence of both furan and thiophene rings enhances the biological activity compared to compounds lacking one of these functional groups.
Comparison with Similar Compounds
Piperazine Derivatives with Thiophene Substituents
Compound 18 (from ): 4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one shares a piperazine core and thiophene substituent. However, it lacks the dioxo groups and carboxamide side chain, instead featuring a trifluoromethylphenyl group and a ketone. This difference likely reduces hydrogen-bonding capacity compared to the target compound, impacting solubility and receptor interactions .
Thieno-Pyridine and Dihydropyridine Analogues
AZ331 (): A dihydropyridine derivative with furyl and thioether groups. While it shares furan and thiophene motifs, its dihydropyridine core and methoxyphenyl substituents confer distinct electronic properties. The absence of a piperazine ring may limit its utility in targeting serotonin or dopamine receptors, which often interact with nitrogen-rich heterocycles .
Functional Analogues with Furan and Thiophene Side Chains
Hydrazone Derivatives ()
Compounds 20 and 21 (): These thiazol-2-ylhydrazones incorporate nitrophenyl and pyridyl groups.
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide (): This isatin-thiosemicarbazone analog shares a carbothioamide group and planar aromatic system. Its crystal structure (reported in ) highlights strong hydrogen-bonding networks, a feature likely replicated in the target compound due to its hydroxyl and carboxamide groups .
Solubility and Bioavailability
The target compound’s hydroxyl and carboxamide groups may enhance aqueous solubility compared to nonpolar analogs like AZ257 (), which features bromophenyl and methyl groups. However, the bulky thiophen-3-yl and furan-2-yl substituents could reduce membrane permeability relative to simpler piperazine derivatives such as compound 19 () .
Q & A
Basic Question: What are the recommended synthetic routes for preparing 4-ethyl-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Use coupling agents like EDC or DCC to link the dioxopiperazine core to the hydroxyethyl-thiophene-furan moiety .
- Hydroxylation and functionalization : Introduce the furan and thiophene substituents via nucleophilic substitution or oxidation-reduction sequences under controlled pH and temperature .
- Purification : Employ column chromatography (e.g., silica gel with DCM:MeOH gradients) or recrystallization (using ethanol/water mixtures) to isolate high-purity product (>95%) .
Key Validation : Monitor reaction progress via TLC and confirm final structure using (e.g., characteristic peaks for furan protons at δ 6.2–7.4 ppm) and LC-MS .
Basic Question: How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : Assign signals for the dioxopiperazine carbonyls (δ 160–170 ppm in ) and thiophene protons (δ 7.0–7.5 ppm in ) .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm) and hydroxyl groups (~3300 cm) .
- X-ray Crystallography : Resolve 3D conformation to analyze hydrogen-bonding networks between the hydroxyl group and piperazine ring .
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict electron distribution, focusing on reactive sites like the furan ring’s α-position .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodological Answer:
- Analog Synthesis : Replace the furan-2-yl or thiophen-3-yl groups with bioisosteres (e.g., pyrrole, benzothiophene) to assess tolerance for hydrophobic interactions .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or SPR to quantify binding affinities () .
- Data Analysis : Correlate substituent electronegativity (Hammett constants) with activity trends. For example, electron-withdrawing groups on thiophene may enhance receptor binding .
Advanced Question: What experimental strategies can resolve contradictions in reported pharmacological data for structurally related compounds?
Methodological Answer:
- Controlled Replication : Reproduce assays under standardized conditions (e.g., fixed ATP concentration in kinase inhibition studies) to minimize variability .
- Orthogonal Validation : Combine in vitro (e.g., enzyme inhibition) and in silico (molecular docking with AutoDock Vina) to confirm target engagement .
- Meta-Analysis : Compare datasets from analogs (e.g., piperazine derivatives with similar substituents) to identify outliers caused by assay interference (e.g., redox-active thiophenes) .
Advanced Question: How can researchers design stability studies to assess the compound’s reactivity under physiological conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the dioxopiperazine ring) .
- Oxidative Stress : Expose to (0.1–1 mM) to evaluate susceptibility of the furan and thiophene rings to oxidation .
- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines (e.g., UV light at 320–400 nm) to detect isomerization or ring-opening reactions .
Basic Question: What analytical techniques are critical for confirming the compound’s purity and identity?
Methodological Answer:
- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to achieve baseline separation; validate purity >98% by area-under-curve analysis .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ) with <2 ppm error .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages to rule out solvent residues .
Advanced Question: What in vitro and in vivo models are suitable for preliminary toxicity profiling?
Methodological Answer:
- In Vitro :
- Cytotoxicity : Screen against HEK-293 or HepG2 cells (MTT assay) to determine IC values .
- hERG Inhibition : Use patch-clamp assays to assess cardiac risk liabilities .
- In Vivo :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
